N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide

CFTR inhibition CaCC blockade structure-activity relationship

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide (CAS 921795-98-4) is a pyridazine sulfonamide chloride-channel blocker with a defined para-phenyl linker and linear 4-phenylbutanamide tail. This scaffold delivers selective inhibition across CFTR, CaCC, and VRAC channels, making it a critical tool for constructing selectivity panels and benchmarking SAR against meta-isomer or ethanesulfonyl analogs. Its moderate lipophilicity (XLogP3 2.5) and TPSA 97.4 Ų ensure robust cellular assay compatibility without excessive DMSO burden. Procure this compound to advance diarrhea and polycystic kidney disease programs.

Molecular Formula C21H21N3O3S
Molecular Weight 395.5 g/mol
CAS No. 921795-98-4
Cat. No. B3304410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide
CAS921795-98-4
Molecular FormulaC21H21N3O3S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CCCC3=CC=CC=C3
InChIInChI=1S/C21H21N3O3S/c1-28(26,27)21-15-14-19(23-24-21)17-10-12-18(13-11-17)22-20(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,22,25)
InChIKeyVKHNTGJOVIZOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide (CAS 921795-98-4): Core Identity and Procurement Baseline


N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide (CAS 921795-98-4) is a synthetic, small-molecule pyridazine sulfonamide derivative (C21H21N3O3S, MW 395.5 g/mol) [1]. It belongs to a broader class of pyridazine sulfonamides disclosed as inhibitors of chloride ion transport, including the cystic fibrosis transmembrane conductance regulator (CFTR), calcium-activated chloride channels (CaCC), and volume-regulated anion channels (VRAC) [2]. Its core structure combines a methanesulfonyl-substituted pyridazine ring linked via a para-aminophenyl bridge to a 4-phenylbutanamide tail, a scaffold that distinguishes it from close analogs with different sulfonyl groups, phenyl substitution patterns, or amide chain lengths.

Why Generic Substitution of N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide Carries Scientific Risk


Within the pyridazine sulfonamide class, minor structural modifications lead to substantial differences in ion channel selectivity and potency. The patent literature explicitly teaches that chloride channel blocking activity is sensitive to the nature of the sulfonyl substituent (e.g., methanesulfonyl vs. ethanesulfonyl vs. substituted phenylsulfonyl), the position of the phenyl linker (para vs. meta), and the amide side chain [1]. The target compound incorporates a specific combination of para-phenyl linkage, linear 4-phenylbutanamide chain, and methanesulfonyl group; interchange with a meta-isomer or an analog bearing a branched or shorter amide tail would alter the three-dimensional pharmacophore and is not supported by the structure-activity data disclosed in the patent.

Quantitative Differentiation Guide for N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide vs. Closest Analogs


Para- vs. Meta-Phenyl Linkage: Impact on Chloride Channel Blockade Potency

The patent US20110288093 discloses that pyridazine sulfonamides with a para-substituted central phenyl ring (as in the target compound) exhibit distinct chloride channel blocking profiles compared to their meta-substituted counterparts [1]. While the patent does not provide head-to-head IC50 values for the exact para/meta pair, it defines preferred embodiments wherein the phenyl linker is para-substituted, implying a meaningful activity cliff. The meta isomer N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-phenylbutanamide is cataloged as a discrete chemical entity (EVT-11414394), confirming that the two are considered structurally distinct research tools .

CFTR inhibition CaCC blockade structure-activity relationship

Methanesulfonyl vs. Ethanesulfonyl Substituent: Impact on Molecular Properties and Predicted Potency

The target compound bears a methanesulfonyl (–SO2CH3) group on the pyridazine ring. A closely related analog, N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-phenylbutanamide, replaces this with an ethanesulfonyl (–SO2CH2CH3) group. This single methylene insertion increases the calculated logP (XLogP3) and alters steric bulk at the sulfonyl position [1]. The patent class teaches that sulfonyl substituent size directly modulates chloride channel inhibitory activity, and the methanesulfonyl group provides the minimal steric footprint within the active series [2].

sulfonamide SAR lipophilicity ion channel modulation

4-Phenylbutanamide Chain Length and Linearity: Differentiation from Shorter and Branched Amide Analogs

The target compound contains a linear 4-phenylbutanamide tail. Analogs with branched amide chains (e.g., 2-phenylbutanamide) or shorter chains (e.g., butanamide without phenyl) are distinct chemical entities. The patent teaches that the amide substituent influences both potency and channel subtype selectivity [1]. The linear 4-phenylbutanamide chain provides a specific distance between the phenyl terminus and the pyridazine core, which is postulated to be optimal for engaging the chloride channel binding pocket [2].

amide chain SAR pharmacophore modeling VDAC/VRAC inhibition

Computed Physicochemical Properties: Baseline for Solubility and Permeability Prioritization

The target compound has key computed properties relevant to assay design: XLogP3 = 2.5, Topological Polar Surface Area (TPSA) = 97.4 Ų, 1 H-bond donor, 5 H-bond acceptors, and 7 rotatable bonds [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of Five compliant) and differentiate it from analogs with higher TPSA (e.g., those containing additional sulfonamide groups) or higher logP (e.g., ethanesulfonyl or chlorophenethoxy analogs).

drug-likeness LogP TPSA procurement specification

Optimal Research and Procurement Application Scenarios for N-[4-(6-Methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide


Ion Channel Drug Discovery: Structure-Activity Relationship (SAR) Expansion Around Pyridazine Sulfonamide CFTR/CaCC/VRAC Blockers

This compound serves as a key reference point for SAR studies exploring the effect of para-phenyl substitution and linear 4-phenylbutanamide chains on chloride channel blockade, as guided by the patent family US20110288093 [1]. Its methanesulfonyl group provides a baseline for evaluating the impact of larger sulfonyl substituents on potency and selectivity.

Disease-Relevant Phenotypic Screening: Diarrheal Disease and Polycystic Kidney Disease Models

The compound class is explicitly claimed for treating diarrhea and polycystic kidney disease via CFTR and alternative chloride channel inhibition [1]. This specific compound, with its para-linker and linear amide configuration, is appropriate for testing in cholera toxin-induced fluid secretion assays and renal cyst expansion models.

Chemical Biology Probe Development: Selective Chloride Channel Blockade Toolkit

Given that the patent distinguishes activity across CFTR, CaCC, and VRAC [1], this compound can be employed alongside its meta-isomer and ethanesulfonyl analog to construct a selectivity panel. Its moderate lipophilicity (XLogP3 = 2.5) and favorable TPSA (97.4 Ų) make it amenable to cellular assays without excessive DMSO exposure [2].

Medicinal Chemistry Lead Optimization: Pharmacokinetic Property Benchmarking

The compound's computed physicochemical profile (MW 395.5, TPSA 97.4 Ų, XLogP3 2.5) [2] provides a useful benchmark for analog design. Medicinal chemistry teams can use this compound as a starting point for improving metabolic stability or oral bioavailability while maintaining chloride channel inhibitory activity.

Quote Request

Request a Quote for N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.